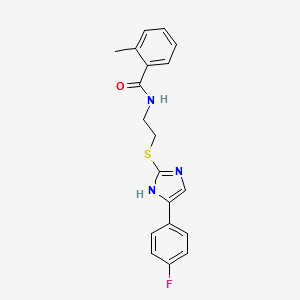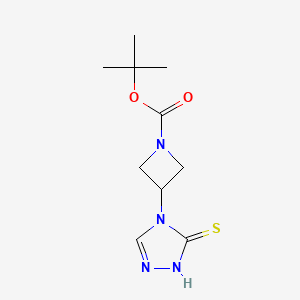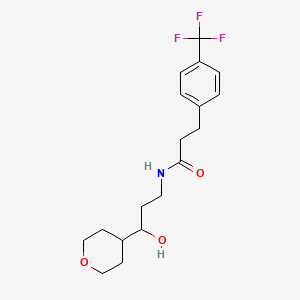
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide, also known as FIT-039, is a novel and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is an important regulator of cell shape, motility, and contraction, and has been implicated in a wide range of physiological and pathological processes, including cancer, cardiovascular disease, and neurological disorders.
Scientific Research Applications
Angiotensin II Receptor Antagonists
Research on nonpeptide angiotensin II (AII) receptor antagonists, such as the series of N-(biphenylylmethyl)imidazoles, highlights the potential of similar compounds in treating hypertension through oral administration. These studies emphasize the critical role of specific structural features for high affinity and potency as antihypertensives, which could extend to related compounds like N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide in exploring new therapeutic avenues (Carini et al., 1991).
Catalysis in Chemical Synthesis
Imidazol-2-ylidenes, part of the N-heterocyclic carbenes (NHC) family, demonstrate efficiency as catalysts in transesterification and acylation reactions, suggesting that related compounds could be explored for similar catalytic applications in organic synthesis and industrial chemistry processes (Grasa et al., 2003).
Radiolabeling for Imaging
The development of radiolabeled nonpeptide angiotensin II antagonists for angiotensin II, AT1 receptor imaging showcases the potential of structurally related compounds in diagnostic imaging and receptor localization studies, contributing to a better understanding of receptor distribution and function in various physiological and pathological conditions (Hamill et al., 1996).
Antimicrobial Activity
Studies on fluorobenzamides containing thiazole and thiazolidine have shown significant antimicrobial activity, indicating that compounds with similar structures could be potent candidates for developing new antimicrobial agents against a range of bacterial and fungal infections (Desai et al., 2013).
properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKKXFPONGSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)
![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)
![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2670076.png)

![N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride](/img/structure/B2670081.png)
![(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2670082.png)